Perfluoro-15-crown-5
Overview
Description
Perfluoro-15-crown-5 is a fluorinated ether compound with the molecular formula C10F20O5. It is a colorless solid known for its unique molecular structure, which includes a crown ether ring fully substituted with fluorine atoms. This compound exhibits high thermal and chemical stability, making it suitable for various applications in chemistry and materials science .
Mechanism of Action
Target of Action
Perfluoro-15-crown-5 (PFCE) is primarily used in the field of biomedical imaging, where it targets dendritic cells . Dendritic cells are antigen-presenting cells found in almost all peripheral tissues and in primary/secondary lymphoid organs . They play a crucial role in initiating and modulating adaptive immune responses against bacteria, viruses, allergens, and tumor antigens .
Mode of Action
PFCE interacts with its targets through a process known as fluorine-19 magnetic resonance imaging (19F MRI) . This technique allows for the direct measurement of 19F compounds without any background signal . PFCE, a commonly used perfluorocarbon (PFC), contains 20 equivalent 19F spins that generate a single resonance in NMR imaging . This singlet simplifies its images such that no chemical shift–induced artifact is expected .
Biochemical Pathways
The primary biochemical pathway affected by PFCE involves the immune response . In the presence of inflammation, mature dendritic cells migrate to the draining lymph nodes . During migration, the antigens are processed into small peptides bound to the major histocompatibility complex (MHC) on the surface of the dendritic cells . At the lymph nodes, mature dendritic cells present the MHC-peptide complex to naïve T cells to activate them . After activation, a series of immune responses are completed through the interactions of T cells with other cells and molecules .
Pharmacokinetics
The pharmacokinetics of PFCE involve its absorption, distribution, metabolism, and excretion (ADME) properties. Inside the body, the PFCE particles are cleared from circulation by phagocytes/macrophages or by respiration within several hours or days, depending on the administered dose, particle size, and PFCs .
Result of Action
The result of PFCE’s action is the activation of the immune response . By targeting dendritic cells and using 19F MRI, PFCE allows for the non-invasive tracking of these cells . This tracking is crucial as the migratory properties of dendritic cells are directly related to their function . Therefore, the use of PFCE can enhance the effectiveness of clinical trials aimed at treating cancers and immunological disorders .
Biochemical Analysis
Biochemical Properties
Perfluoro-15-crown-5 plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This property is particularly useful in phase transfer catalysis, where it facilitates the transfer of ions between different phases, thereby enhancing reaction rates and efficiencies . The compound interacts with various enzymes and proteins, primarily through its ability to complex with metal ions that are essential cofactors for enzymatic activity. For instance, this compound can complex with calcium ions, which are crucial for the activity of many enzymes, including those involved in signal transduction and muscle contraction .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by altering the availability of metal ions that serve as cofactors for signaling enzymes. Additionally, this compound can impact gene expression and cellular metabolism by modulating the activity of metal-dependent transcription factors and metabolic enzymes . Studies have demonstrated that this compound can label dendritic cells, which are crucial for immune responses, without causing significant toxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable complexes with metal ions. This interaction can inhibit or activate enzymes by altering the availability of essential cofactors. For example, this compound can inhibit calcium-dependent enzymes by sequestering calcium ions, thereby preventing their interaction with the enzyme . Additionally, this compound can influence gene expression by modulating the activity of metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable and does not degrade significantly over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. For instance, this compound has been used to label cells for magnetic resonance imaging (MRI) without causing significant long-term toxicity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to label immune cells without causing significant toxicity . At higher doses, it can induce adverse effects such as tissue necrosis and inflammation . These threshold effects highlight the importance of optimizing the dosage to achieve the desired biological effects while minimizing toxicity.
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is primarily metabolized by the reticuloendothelial system, where it is sequestered by macrophages and other phagocytic cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with phagocytic cells of the reticuloendothelial system . Once inside the body, this compound particles are cleared from circulation by macrophages and other phagocytes, which transport them to tissues such as the liver and spleen . This distribution pattern is advantageous for applications such as cell labeling and imaging, where targeted delivery to specific tissues is desired .
Subcellular Localization
The subcellular localization of this compound is primarily within phagocytic cells, where it is stored in intracellular compartments such as lysosomes . This localization is facilitated by the compound’s ability to form stable complexes with metal ions, which are then transported into specific cellular compartments. The subcellular localization of this compound can influence its activity and function, particularly in applications such as cell labeling and imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-15-crown-5 typically involves the fluorination of 15-crown-5 ether. One common method is the direct fluorination using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure complete fluorination of the crown ether ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety and efficiency of the fluorination reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-15-crown-5 primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace fluorine atoms with hydroxyl groups.
Electrophilic Substitution: Reagents like sulfur trioxide (SO3) can introduce sulfonic acid groups into the compound.
Major Products: The major products of these reactions are typically derivatives of this compound with various functional groups, such as hydroxyl or sulfonic acid groups, depending on the reagents used .
Scientific Research Applications
Perfluoro-15-crown-5 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and electrolyte in various chemical reactions, particularly those involving strong acids like hydrofluoric acid.
Biology and Medicine: The compound is utilized in magnetic resonance imaging (MRI) as a contrast agent due to its unique fluorine-19 (19F) properties, which allow for direct imaging without background interference
Comparison with Similar Compounds
Perfluoro-18-crown-6: Another fluorinated crown ether with a larger ring size, used in similar applications but with different solubility and stability properties.
Perfluoro-12-crown-4: A smaller fluorinated crown ether, also used in chemical and industrial applications.
Uniqueness: Perfluoro-15-crown-5 is unique due to its optimal ring size, which provides a balance between stability and reactivity. Its high fluorine content and the resulting single resonance line in 19F MRI make it particularly valuable for imaging applications, distinguishing it from other fluorinated crown ethers .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6,8,8,9,9,11,11,12,12,14,14,15,15-icosafluoro-1,4,7,10,13-pentaoxacyclopentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20O5/c11-1(12)2(13,14)32-5(19,20)6(21,22)34-9(27,28)10(29,30)35-8(25,26)7(23,24)33-4(17,18)3(15,16)31-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKZCCWLOCDNJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(C(OC(C(OC(C(OC(C(O1)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379779 | |
Record name | Perfluoro-15-crown-5-ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97571-69-2 | |
Record name | Perfluoro-15-crown-5-ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icosafluoro-15-crown 5-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: Based on the provided research, Perfluoro-15-crown-5 does not appear to have specific biological targets like traditional drugs. Its primary mechanism of action relies on its physicochemical properties, particularly its ability to dissolve large amounts of oxygen and its distinct fluorine-19 (19F) nuclear magnetic resonance (NMR) signal. []
ANone: Its molecular formula is C10F20O5, and its molecular weight is 572.12 g/mol. []
ANone: Yes, its most significant characteristic is its single, narrow resonance in 19F NMR spectra due to the 20 chemically equivalent fluorine atoms. This property is advantageous for 19F magnetic resonance imaging (MRI) applications as it provides high sensitivity without chemical shift artifacts. [, ]
ANone: Its applications primarily stem from its oxygen-carrying capacity and its utility as a contrast agent in 19F MRI. This makes it valuable for research in areas like: * Monitoring tissue oxygenation: The ability of this compound to alter its 19F NMR relaxation properties in response to oxygen concentration enables its use in measuring oxygen tension in various settings, including tumors, tissue-engineered grafts, and during retinal development. [, , ] * Cell tracking: this compound can be incorporated into nanoparticles or emulsions that are taken up by cells, allowing researchers to track cell migration and distribution in vivo using 19F MRI. This has significant implications for studying stem cell therapies, immune responses, and cancer metastasis. [, , , ] * Inflammation imaging: Macrophages involved in inflammatory responses readily engulf this compound-containing particles. This property allows researchers to visualize and monitor inflammation in various conditions, including organ transplant rejection and colitis. [, , ]
ANone: Based on the provided research, this compound is not typically used as a catalyst. Its applications primarily rely on its physical properties rather than its reactivity.
ANone: While the provided research doesn't explicitly detail computational studies on this compound, computational chemistry techniques can be valuable for understanding its interactions with different environments and for designing novel formulations. These techniques may include molecular dynamics simulations to study its behavior in biological systems, quantum chemical calculations to explore its electronic structure, and quantitative structure-activity relationship (QSAR) modeling to predict its properties based on structural features.
ANone: The research highlights the use of nanoemulsions and nanoparticles as primary formulation strategies for this compound. * Nanoemulsions: this compound can be dispersed in an aqueous solution with the help of surfactants to form stable nanoemulsions. The size and stability of these emulsions are crucial for their biodistribution, cellular uptake, and applications in imaging and drug delivery. [, , ] * Nanoparticles: this compound can be encapsulated within various nanoparticle systems, such as PLGA nanoparticles or mesoporous silica nanoparticles, to improve its stability, biocompatibility, and targeting capabilities. The choice of nanoparticle system depends on the specific application and desired properties. [, , , , ]
ANone: The stability of this compound formulations depends on factors like the type of surfactant or encapsulating material, particle size, and storage conditions. Researchers optimize these parameters to ensure long-term stability, prevent aggregation, and maintain desired physicochemical properties for specific applications. [, , , ]
ANone: Although the research provided doesn't specify regulations for this compound, it's crucial to consult relevant safety data sheets and follow established laboratory safety procedures when handling any chemical. For potential clinical translation, strict adherence to Good Manufacturing Practices (GMP) during production and thorough preclinical safety and efficacy assessments are mandatory. Regulatory bodies like the FDA in the United States or the EMA in Europe provide guidelines and approvals for new drug products, including those incorporating novel excipients or contrast agents.
ANone: this compound, when administered intravenously as an emulsion, exhibits a long biological half-life, especially in organs like the liver and spleen. This is attributed to its uptake by the reticuloendothelial system. [, , ]
ANone: The provided research primarily focuses on intravenous and intratracheal administration of this compound formulations. Intravenous injection leads to systemic circulation, while intratracheal delivery targets the lungs. The choice of route depends on the specific research question and the target organ or tissue of interest. [, , ]
ANone: The research highlights the use of various in vitro and in vivo models to evaluate this compound. * In vitro: Cell culture models, including fibroblasts, neuroblastoma cells, and dendritic cells, have been used to assess cellular uptake, biocompatibility, and impact on cell function. [] * In vivo: Rodent models, primarily mice and rats, are commonly employed. These include tumor models (e.g., glioma, breast cancer) to assess tumor oxygenation and therapeutic efficacy, organ transplant models (e.g., heart, kidney) to study rejection, and models of inflammation (e.g., ear clip injury) to visualize inflammatory responses. [, , , , , ]
ANone: Based on the provided research, this compound doesn't appear to be susceptible to biological resistance mechanisms like those observed with traditional drugs. Its applications are based on its physicochemical properties and its use as a contrast agent or delivery vehicle, not on targeting specific biological pathways that could be subject to resistance development.
ANone: this compound-loaded nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to enhance their delivery to specific cells or tissues. For instance, conjugating nanoparticles with ligands specific to tumor markers can improve drug accumulation in tumors, potentially increasing therapeutic efficacy while minimizing off-target effects. []
ANone: While this compound itself may not be a biomarker, its use in 19F MRI could provide valuable information for monitoring disease progression and treatment response. For example, changes in 19F MRI signal intensity in specific tissues could reflect alterations in cellular activity, oxygenation, or inflammation, which could be used as surrogate markers for disease status or treatment efficacy. [, ]
ANone: The primary analytical technique employed is 19F NMR, both in spectroscopy and imaging (MRI) modalities. It's also coupled with conventional proton (1H) MRI for anatomical context. Other methods like dynamic light scattering (DLS) can determine the size distribution of this compound-containing nanoparticles. [, , , ]
ANone: While the provided research focuses on biomedical applications, it is crucial to consider the environmental impact of any chemical entity. Perfluorinated compounds, in general, are known for their persistence and potential bioaccumulation in the environment. Evaluating the degradation pathways, environmental fate, and ecotoxicological effects of this compound is essential to ensure its safe and sustainable use. []
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